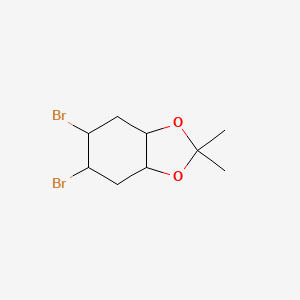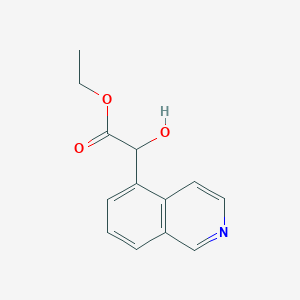![molecular formula C10H10N2O4S B8530520 Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-](/img/structure/B8530520.png)
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is a compound that combines the properties of glyoxylic acid and beta-styrenesulfonylhydrazone. Glyoxylic acid is an important aldo-acid widely used in fine organic synthesis, pharmaceuticals, food, and perfume industries . The combination with beta-styrenesulfonylhydrazone introduces unique chemical properties that make this compound valuable in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- typically involves the reaction of glyoxylic acid with beta-styrenesulfonylhydrazine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the formation of the hydrazone linkage . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as crystallization, extraction, and chromatography to achieve the desired quality .
化学反応の分析
Types of Reactions
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted hydrazones. These products have significant applications in pharmaceuticals and organic synthesis .
科学的研究の応用
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用機序
The mechanism of action of Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Similar compounds include glyoxylic acid derivatives such as glyoxylic acid oxime, glyoxylic acid hydrazone, and beta-styrenesulfonylhydrazine .
Uniqueness
Acetic acid, [[(2-phenylethenyl)sulfonyl]hydrazono]- is unique due to its combined properties of glyoxylic acid and beta-styrenesulfonylhydrazone. This combination provides enhanced reactivity and selectivity in chemical reactions, making it a valuable compound in various scientific and industrial applications .
特性
分子式 |
C10H10N2O4S |
|---|---|
分子量 |
254.26 g/mol |
IUPAC名 |
2-(2-phenylethenylsulfonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C10H10N2O4S/c13-10(14)8-11-12-17(15,16)7-6-9-4-2-1-3-5-9/h1-8,12H,(H,13,14) |
InChIキー |
JBHXFTDISDZWEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NN=CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-5-pyridin-2-yl-3,4-dihydro-2H-pyrimido[4,5-c]pyridazine](/img/structure/B8530442.png)


![6-Methyl-1-(phenylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8530476.png)


![4-{[4-(Morpholin-4-yl)anilino]methyl}benzoic acid](/img/structure/B8530496.png)
![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)

![1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde](/img/structure/B8530542.png)



![1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-](/img/structure/B8530562.png)
